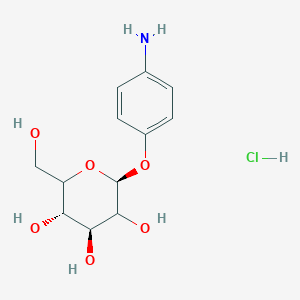

4-Aminophenyl |A-D-Mannopyranoside Hydrochloride

Vue d'ensemble

Description

4-Aminophenyl α-D-mannopyranoside hydrochloride is a synthetic glycoside primarily used as a molecular tool in biochemical research. It is known for its role in studying glycosylation processes and enzyme-substrate interactions. The compound has the empirical formula C12H17NO6 and a molecular weight of 271.27 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminophenyl α-D-mannopyranoside hydrochloride typically involves the glycosylation of 4-aminophenol with α-D-mannopyranosyl donors. The reaction conditions often include the use of catalysts and specific solvents to facilitate the glycosylation process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale glycosylation reactions under controlled conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

4-Aminophenyl α-D-mannopyranoside hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

Reduction: The compound can be reduced to form amines.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like acyl chlorides for substitution reactions .

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and substituted phenyl derivatives .

Applications De Recherche Scientifique

Biological Applications

-

Drug Delivery Systems

- 4-Aminophenyl α-D-mannopyranoside hydrochloride is utilized in the development of mannosylated liposomes, which enhance the delivery of therapeutic agents to specific cells, particularly macrophages. These liposomes can be modified to improve their uptake by targeting cells that express mannose receptors, which is crucial for effective drug delivery in conditions like cancer and infections .

-

Antibacterial Research

- The compound has been studied for its role in inhibiting bacterial adhesion, particularly in the context of urinary tract infections caused by type 1 fimbriated bacteria. By acting as a glycosidic ligand, it interferes with the binding of bacteria to host cells, offering potential therapeutic pathways for preventing bacterial colonization .

-

Cancer Therapy

- Research indicates that mannosylated liposomes modified with 4-Aminophenyl α-D-mannopyranoside hydrochloride can enhance the efficacy of anticancer drugs across the blood-brain barrier. This modification allows for targeted delivery to brain tumors, significantly improving therapeutic outcomes in glioma treatment .

Inhibition Potency Against Bacterial Adhesion

| Glycoside Type | IC50 (mM) | Relative Inhibitory Potency (RIP) | Total Inhibition (%) |

|---|---|---|---|

| 4-Aminophenyl α-D-mannopyranoside | 0.62 | 27.8 | 83 |

| Thiahexyl α-D-mannopyranoside | 5.28 | 2.41 | 80 |

| Methyl α-D-mannopyranoside | - | - | - |

Note: IC50 represents the concentration at which 50% of bacterial adhesion is inhibited .

Case Studies

-

Study on Liposomal Drug Delivery

- A study published in the Journal of Controlled Release evaluated dual-targeting daunorubicin liposomes modified with 4-Aminophenyl α-D-mannopyranoside hydrochloride. The results demonstrated enhanced drug accumulation in tumor tissues and improved survival rates in animal models of glioma, highlighting its potential as a targeted therapeutic strategy .

-

Bacterial Adhesion Inhibition

- Research conducted on the adhesion properties of E. coli showed that mannosides, including 4-Aminophenyl α-D-mannopyranoside hydrochloride, effectively inhibited bacterial adhesion to uroepithelial cells, suggesting a promising avenue for developing anti-adhesion therapies against urinary tract infections .

Mécanisme D'action

The mechanism of action of 4-Aminophenyl α-D-mannopyranoside hydrochloride involves its interaction with specific molecular targets and pathways. The compound modifies the surface of liposomes, enhancing their uptake by target cells. This modification is achieved through the binding of the mannopyranoside moiety to mannose receptors on the cell surface, facilitating endocytosis and subsequent intracellular delivery of the liposomal contents .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Aminophenyl β-D-galactopyranoside: Similar in structure but differs in the sugar moiety attached to the phenyl group.

α-D-Mannopyranosylphenyl isothiocyanate: Another mannopyranoside derivative used in biochemical research.

D-Mannosamine hydrochloride: A related compound used in glycosylation studies.

Uniqueness

4-Aminophenyl α-D-mannopyranoside hydrochloride is unique due to its specific interaction with mannose receptors, making it particularly useful in targeted drug delivery systems. Its ability to modify liposomal surfaces and enhance uptake kinetics sets it apart from other similar compounds .

Activité Biologique

4-Aminophenyl α-D-mannopyranoside hydrochloride is a compound that exhibits significant biological activity, particularly in the fields of biochemistry, pharmacology, and medicine. This article explores its mechanisms of action, applications, and relevant case studies.

4-Aminophenyl α-D-mannopyranoside hydrochloride is a glycoside derivative that combines an amino group with a sugar moiety. Its structure allows it to interact with various biological systems, making it a valuable compound for research and therapeutic applications.

The primary mechanism of action for 4-Aminophenyl α-D-mannopyranoside involves its role as a substrate for glycosidase enzymes. Upon hydrolysis, it generates products that can be quantitatively measured to assess enzyme activity, which is crucial for diagnosing enzyme deficiencies and understanding metabolic pathways .

Key Mechanisms:

- Enzyme Substrate : Serves as a substrate for glycosidases, facilitating the study of enzymatic reactions.

- Surface Modification : Utilized in modifying liposomal surfaces to enhance drug delivery efficacy by improving uptake kinetics in biological systems .

Antimicrobial Properties

Research has shown that 4-Aminophenyl α-D-mannopyranoside can inhibit bacterial adhesion, specifically targeting type 1 fimbriae-mediated adhesion in Escherichia coli. In assays, it demonstrated significant inhibitory effects with an IC50 value of 0.62 mM, indicating its potential as an antimicrobial agent .

Anti-Inflammatory Effects

The compound has also been noted for its anti-inflammatory properties. It has been used in studies to explore its effects on inflammatory pathways and cellular responses, contributing to its potential therapeutic applications .

Applications in Research

4-Aminophenyl α-D-mannopyranoside is employed across various scientific domains:

- Biochemical Research : Acts as a tool in studying glycosylation processes and enzyme-substrate interactions.

- Drug Delivery Systems : Used to enhance the delivery of therapeutic agents across biological barriers, such as the blood-brain barrier (BBB), by modifying lipid nanoparticles .

- Diagnostics : Functions as a substrate in diagnostic assays for enzyme activity measurement.

Case Studies

- Lipid Nanoparticle Development : A study investigated the use of 4-Aminophenyl α-D-mannopyranoside in formulating lipid nanoparticles for targeted drug delivery to the brain. The results indicated improved drug concentrations in brain tissues when conjugated with this compound, highlighting its utility in neuropharmacology .

- Bacterial Adhesion Inhibition : In an experimental setup, this compound was tested against E. coli adhesion. The results demonstrated its effectiveness in reducing bacterial binding, which could have implications for preventing infections associated with bacterial adherence .

Data Summary Table

| Activity | IC50 Value (mM) | Notes |

|---|---|---|

| Bacterial Adhesion Inhibition | 0.62 | Effective against E. coli type 1 fimbriae |

| Anti-inflammatory Effects | Not quantified | Demonstrated potential in reducing inflammation |

| Liposomal Drug Delivery Efficacy | Enhanced uptake | Improved delivery across BBB when conjugated |

Propriétés

IUPAC Name |

(2S,4S,5S)-2-(4-aminophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO6.ClH/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12;/h1-4,8-12,14-17H,5,13H2;1H/t8?,9-,10+,11?,12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHHYVPLSLTGMP-MJSMDPLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N)O[C@H]2C([C@H]([C@@H](C(O2)CO)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675599 | |

| Record name | 4-Aminophenyl beta-D-threo-hexopyranoside--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210049-18-6 | |

| Record name | 4-Aminophenyl beta-D-threo-hexopyranoside--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.